molecular formula C9H14N2O4 B13111380 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B13111380
M. Wt: 214.22 g/mol
InChI Key: FDOFMUBGIFACOP-UHFFFAOYSA-N
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Description

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a pyrimidine derivative with the molecular formula C9H14N2O4 and a molecular weight of 214.21 g/mol . This compound is part of the broader class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves multi-step reactions starting from simpler organic molecules. One common method involves the cyclization of diethyl malonate with urea under acidic conditions to form the pyrimidine ring . The reaction conditions often include heating the reactants in a solvent like ethanol or methanol, with a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Quality control measures such as NMR, HPLC, and GC are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives with varying degrees of saturation .

Scientific Research Applications

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of key enzymes and signaling molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diethyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

5,5-diethyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C9H14N2O4/c1-3-9(4-2)5(6(12)13)10-8(15)11-7(9)14/h5H,3-4H2,1-2H3,(H,12,13)(H2,10,11,14,15)

InChI Key

FDOFMUBGIFACOP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(=O)NC1=O)C(=O)O)CC

Origin of Product

United States

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